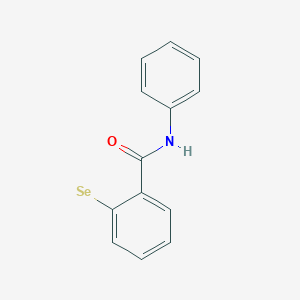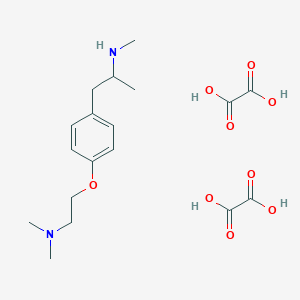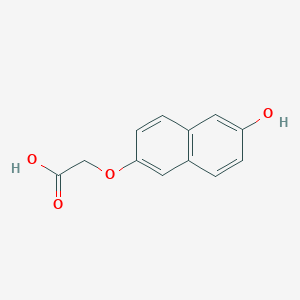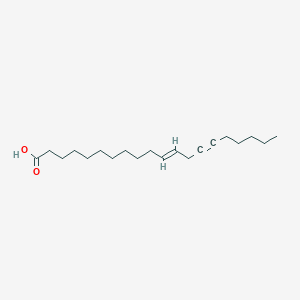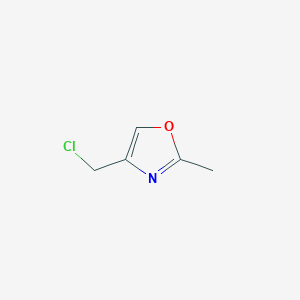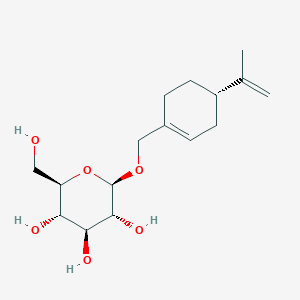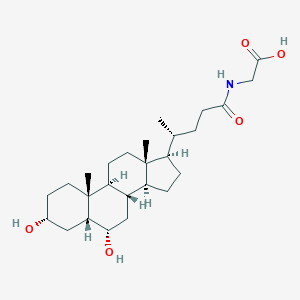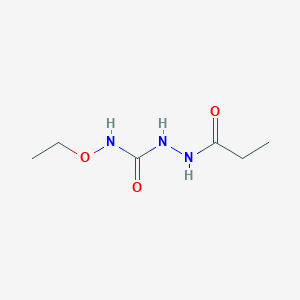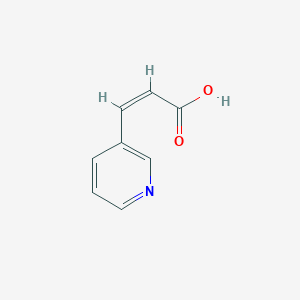
(Z)-3-pyridin-3-ylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-pyridin-3-ylprop-2-enoic acid, also known as ZPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ZPPA belongs to the class of pyridine derivatives and is a potent inhibitor of histone deacetylase, an enzyme that plays a crucial role in gene expression and regulation.
Mecanismo De Acción
(Z)-3-pyridin-3-ylprop-2-enoic acid exerts its pharmacological effects by inhibiting histone deacetylase, an enzyme that regulates the acetylation of histone proteins. Histone acetylation is a crucial process that affects gene expression and regulation. By inhibiting histone deacetylase, (Z)-3-pyridin-3-ylprop-2-enoic acid promotes the acetylation of histones, leading to changes in gene expression and regulation. This mechanism of action is responsible for the therapeutic effects of (Z)-3-pyridin-3-ylprop-2-enoic acid in various diseases.
Efectos Bioquímicos Y Fisiológicos
(Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to have various biochemical and physiological effects. It has been observed to induce cell cycle arrest and apoptosis in cancer cells. (Z)-3-pyridin-3-ylprop-2-enoic acid also reduces the inflammation response by inhibiting the production of pro-inflammatory cytokines. In addition, (Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-pyridin-3-ylprop-2-enoic acid has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase, making it a useful tool for studying the role of histone acetylation in gene expression and regulation. (Z)-3-pyridin-3-ylprop-2-enoic acid is also relatively easy to synthesize, and the yield and purity obtained through the synthesis method are satisfactory.
However, there are also some limitations to using (Z)-3-pyridin-3-ylprop-2-enoic acid in lab experiments. (Z)-3-pyridin-3-ylprop-2-enoic acid has low solubility in water, which can make it challenging to work with in aqueous solutions. In addition, (Z)-3-pyridin-3-ylprop-2-enoic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of (Z)-3-pyridin-3-ylprop-2-enoic acid. One potential area of research is the development of (Z)-3-pyridin-3-ylprop-2-enoic acid-based therapies for cancer and other diseases. Another area of research is the study of the mechanisms underlying the effects of (Z)-3-pyridin-3-ylprop-2-enoic acid on cognitive function and memory. Additionally, further studies are needed to determine the safety and efficacy of (Z)-3-pyridin-3-ylprop-2-enoic acid in human clinical trials.
Conclusion:
In conclusion, (Z)-3-pyridin-3-ylprop-2-enoic acid is a pyridine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. (Z)-3-pyridin-3-ylprop-2-enoic acid is a potent inhibitor of histone deacetylase and has been shown to have various biochemical and physiological effects. While there are some limitations to using (Z)-3-pyridin-3-ylprop-2-enoic acid in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of (Z)-3-pyridin-3-ylprop-2-enoic acid involves the reaction of 3-pyridinylboronic acid with acryloyl chloride in the presence of palladium catalyst. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. The yield of (Z)-3-pyridin-3-ylprop-2-enoic acid obtained through this method is high, and the purity is also satisfactory.
Aplicaciones Científicas De Investigación
(Z)-3-pyridin-3-ylprop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. (Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been observed to reduce the inflammation response in various animal models of inflammatory diseases.
Propiedades
Número CAS |
155170-47-1 |
|---|---|
Nombre del producto |
(Z)-3-pyridin-3-ylprop-2-enoic acid |
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
(Z)-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3- |
Clave InChI |
VUVORVXMOLQFMO-ARJAWSKDSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=C\C(=O)O |
SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
SMILES canónico |
C1=CC(=CN=C1)C=CC(=O)O |
Sinónimos |
2-Propenoicacid,3-(3-pyridinyl)-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)
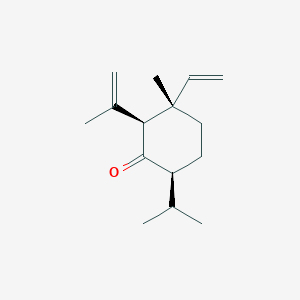
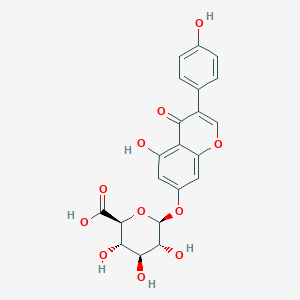
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)
